Cas no 71566-76-2 (3H-Phenoxazin-7-amine,3-(ethylimino)-2-methyl-N-(2-methylphenyl)-)

3H-Phenoxazin-7-amine,3-(ethylimino)-2-methyl-N-(2-methylphenyl)- structure
71566-76-2 structure
Product name:3H-Phenoxazin-7-amine,3-(ethylimino)-2-methyl-N-(2-methylphenyl)-
CAS No:71566-76-2
MF:C22H21N3O
MW:343.42164
CID:570008
PubChem ID:163437

3H-Phenoxazin-7-amine,3-(ethylimino)-2-methyl-N-(2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 3H-Phenoxazin-7-amine,3-(ethylimino)-2-methyl-N-(2-methylphenyl)-
    • 3-(ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine
    • (3E)-3-(ethylimino)-2-methyl-N-(2-methylphenyl)-3H-phenoxazin-7-amine
    • 3-(ETHYLIMINO)-2-METHYL-N-(2-METHYLPHENYL)-3H-PHENOXAZIN-7-AMINE
    • EINECS 275-643-5
    • DTXSID801171555
    • NS00061487
    • 71566-76-2
    • Inchi: InChI=1S/C22H21N3O/c1-4-23-19-13-22-20(11-15(19)3)25-18-10-9-16(12-21(18)26-22)24-17-8-6-5-7-14(17)2/h5-13,24H,4H2,1-3H3
    • InChI Key: AVGOJIBLEFBGQT-UHFFFAOYSA-N
    • SMILES: CCN=C1C=C2C(=NC3=C(O2)C=C(C=C3)NC4=CC=CC=C4C)C=C1C

Computed Properties

  • Exact Mass: 343.16863
  • Monoisotopic Mass: 343.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 46Ų

Experimental Properties

  • Density: 1.18
  • Boiling Point: 458.9°C at 760 mmHg
  • Flash Point: 231.4°C
  • Refractive Index: 1.632
  • PSA: 45.98

3H-Phenoxazin-7-amine,3-(ethylimino)-2-methyl-N-(2-methylphenyl)- Related Literature

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